molecular formula C14H17NO2 B4556775 3-allyl-N-cyclopropyl-4-methoxybenzamide

3-allyl-N-cyclopropyl-4-methoxybenzamide

Cat. No.: B4556775
M. Wt: 231.29 g/mol
InChI Key: QRUHELVIQPFBJW-UHFFFAOYSA-N
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Description

3-Allyl-N-cyclopropyl-4-methoxybenzamide is a benzamide derivative characterized by its unique substitution pattern: an allyl group at the 3-position, a methoxy group at the 4-position of the benzamide ring, and a cyclopropylamine moiety as the N-substituent. This compound is of interest due to its structural features, which may influence physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-4-10-9-11(5-8-13(10)17-2)14(16)15-12-6-7-12/h3,5,8-9,12H,1,4,6-7H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUHELVIQPFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position and nature of halogens (Cl, F) on the benzylidene group influence melting points and HPLC retention times. For example, 21 (4-Cl) has the highest melting point (220–222°C), likely due to enhanced intermolecular interactions from the electron-withdrawing chloro group .
  • Polarity : The 2-fluoro substituent in 22 results in shorter HPLC retention times compared to 21 and 23, suggesting reduced polarity or altered interaction with the stationary phase .

Comparison with N-Cyclopropyl Benzamide Derivatives

  • 4-[[(4R)-5-Cyclopentyl-4-ethyl-triazolo[4,3-f]pteridin-7-yl]amino]-N-cyclopropyl-3-methoxybenzamide (): This compound shares the N-cyclopropyl and 3-methoxy groups with the target molecule but incorporates a triazolo-pteridin moiety. The increased atom count (67 atoms vs. ~20 in simpler benzamides) and aromatic bonds (12 vs.
  • N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide (): This derivative features a trifluoro-hydroxypropan group and a cyclohexyl backbone, contrasting with the allyl group in the target compound. The trifluoromethyl and hydroxyl groups may enhance metabolic stability and hydrogen-bonding capacity, respectively .

Research Implications and Limitations

  • Gaps in Data : The evidence lacks direct biological activity or pharmacokinetic data for this compound, limiting comparative efficacy analysis.
  • Structural Insights : Substituent variations (allyl, cyclopropyl, halogens) provide a framework for structure-activity relationship (SAR) studies, particularly in optimizing solubility and target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-N-cyclopropyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-allyl-N-cyclopropyl-4-methoxybenzamide

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